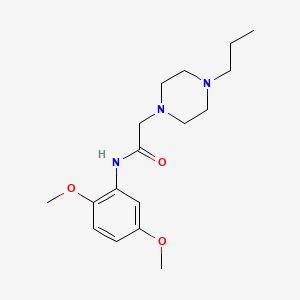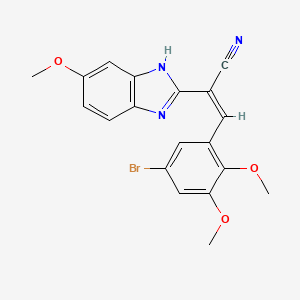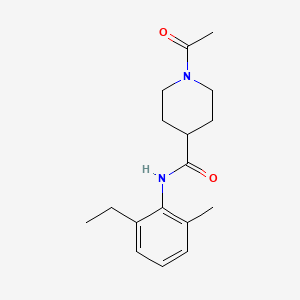
N-(2,5-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide, also known as propylphenazone, is a chemical compound that belongs to the family of phenazone derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and properties.
Wirkmechanismus
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamideone is not fully understood. However, it is believed to work by inhibiting the synthesis of prostaglandins, which are responsible for pain, fever, and inflammation. It may also work by blocking the action of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Propylphenazone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain, fever, and inflammation in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to inhibit platelet aggregation, which may have implications for the treatment of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,5-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamideone in lab experiments is its relatively low cost and availability. It is also easily synthesized and purified. However, one limitation is its potential toxicity and side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2,5-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamideone. One area of interest is its potential use as an anti-tumor agent. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its potential use in the treatment of cardiovascular disease, due to its ability to inhibit platelet aggregation. Finally, further studies are needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamideone and its potential applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamideone can be achieved through a multi-step reaction process. The first step involves the reaction of 2,5-dimethoxyaniline with 4-propylpiperazine in the presence of a catalyst to form N-(2,5-dimethoxyphenyl)-4-propylpiperazine. This intermediate is then reacted with acetic anhydride to form N-(2,5-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamideone. The final product can be purified through recrystallization or chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Propylphenazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess analgesic, anti-inflammatory, and antipyretic properties. It has also been studied for its potential use as an anti-tumor agent and for its ability to inhibit platelet aggregation.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-4-7-19-8-10-20(11-9-19)13-17(21)18-15-12-14(22-2)5-6-16(15)23-3/h5-6,12H,4,7-11,13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEXKYKZVOECKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5349504.png)
![2-(3,4-dichlorophenyl)-4-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5349512.png)
![2-(methoxymethyl)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5349525.png)


![4-{[9-hydroxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}-1-methylpyrrolidin-2-one](/img/structure/B5349550.png)


![(3'R*,4'R*)-1'-[(2E)-3-phenyl-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5349578.png)
![N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349579.png)
![3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B5349585.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-hydroxyacetamide](/img/structure/B5349589.png)

![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol](/img/structure/B5349611.png)